DHQZ 36

Descripción general

Descripción

DHQZ 36 es un potente inhibidor del tráfico retrógrado, conocido por su significativa actividad antiparasitaria. Es particularmente efectivo contra Leishmania amazonensis, un parásito responsable de la leishmaniasis. El compuesto ha mostrado resultados prometedores en la inhibición de la infección de macrófagos por este parásito, convirtiéndolo en una herramienta valiosa en la investigación parasitológica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de DHQZ 36 implica la síntesis enantioselectiva de 2,3-dihidroquinazolinonas. Este proceso está catalizado por ácido fosfórico derivado de BINOL soportado en polímero a través de la amidación intramolecular de N-Boc iminas y 2-aminobenzamida. La reacción produce DHQZ con hasta un 96% de exceso enantiomérico .

Métodos de Producción Industrial: La producción industrial de this compound se puede lograr utilizando métodos ambientalmente benignos. Un método de este tipo implica la condensación de 2-aminobenzamida con aldehídos sobre un catalizador de mesozolita H-BEA reciclable. Este protocolo verde utiliza agua como solvente y zeolita como catalizador ácido sólido, lo que lo convierte en un enfoque ecológico .

Análisis De Reacciones Químicas

Step 1: Anthranilamide Intermediate Preparation

- Starting materials : Isatoic anhydride (1,3-dihydro-1-oxo-2H-benzoxazine-2,4-dione) reacts with 4-fluoro-benzylamine under basic conditions to form anthranilamide intermediates .

- Reaction type : Nucleophilic acyl substitution.

- Catalyst : Scandium(III) triflate (Sc(OTf)₃) facilitates microwave-assisted condensation with aromatic aldehydes .

Step 2: Cyclization to Dihydroquinazolinone Core

- Key reaction : Anthranilamide intermediates undergo cyclization with 5-ethyl-2-thiophenecarboxaldehyde in the presence of Sc(OTf)₃ .

- Conditions : Microwave irradiation at 120°C for 15 minutes .

- Yield : Up to 85% purity after column chromatography .

Step 3: Functionalization

- C2 substitution : Introduction of a fused thiophene-thiazole or ethyl-thiophene group enhances retrograde trafficking inhibition .

- N3 substitution : A 4-fluorobenzyl group at N3 improves binding affinity to cellular targets .

Reaction Optimization and Catalysis

Recent studies highlight advancements in DHQZ synthesis:

Reactivity in Host-Target Interactions

DHQZ 36 inhibits retrograde trafficking by disrupting host-pathogen interactions:

Key Mechanistic Insights

- Host enzyme targeting : Inhibits DNA/RNA polymerase and helicase activity in Leishmania parasites (EC₅₀ = 13.63 μM) .

- Cytokine modulation : Reverses IL-6 suppression in infected macrophages at ≥12.5 μM .

- Structural basis : The N1 amine acts as a hydrogen bond donor critical for target engagement .

Comparative SAR Analysis

| Modification | Effect on Bioactivity | Source |

|---|---|---|

| C2 ethyl-thiophene | Enhances antiviral potency | |

| N3 4-fluorobenzyl | Improves binding to cellular factor | |

| Quinazolinone oxidation | Reduces activity by 70% |

Stability and Solubility

Aplicaciones Científicas De Investigación

Efficacy Against Viral Infections

-

Polyomavirus Infections :

- DHQZ 36 has shown a significant ability to inhibit infections caused by human and monkey polyomaviruses. Studies indicate that it has a potency improvement of approximately 6.7 times over its parent compound, Retro-2 cycl, in blocking viral entry into cells .

- The compound effectively reduces the co-localization signals of viruses within treated cells, demonstrating its potential as a therapeutic agent against viral infections .

- Human Papillomavirus :

Applications in Parasitology

This compound has also been evaluated for its effectiveness against parasitic infections, particularly those caused by Leishmania species.

- Leishmania Infections :

- In vitro studies have demonstrated that this compound significantly reduces the size of parasitophorous vacuoles (LPVs) within macrophages infected with Leishmania amazonensis. At concentrations as low as 5 μM, substantial reductions in parasite numbers were observed .

- The compound's efficacy is further highlighted by its ability to decrease parasite protein secretion by over 40% and reverse the suppression of interleukin-6 (IL-6) release in infected cells .

Comparative Studies and Structure-Activity Relationships

Research has established structure-activity relationships (SAR) for this compound, comparing it with other analogs such as this compound.1. These studies indicate that specific structural modifications enhance the compound's potency against both viral and parasitic targets:

| Compound | Target Pathogen | EC50 (μM) | Key Structural Features |

|---|---|---|---|

| This compound | Leishmania amazonensis | 13.63 ± 2.58 | Ethyl-thiophene at C2, 4-fluorobenzyl at N3 |

| This compound.1 | Leishmania spp. | TBD | Fused thiophene-thiazole at C2 |

These findings suggest that fine-tuning the chemical structure can lead to more effective treatments for infectious diseases .

Case Studies and Clinical Implications

While extensive clinical trials are still needed to fully assess the therapeutic potential of this compound, preliminary findings support its use as a novel treatment strategy for viral and parasitic infections:

- Case Study Insights : Research involving animal models has indicated that compounds like this compound can significantly reduce infection rates and improve immune responses when administered during early stages of infection .

- Future Directions : Ongoing studies aim to explore combination therapies involving this compound with other antiretroviral or antiparasitic agents to enhance efficacy and minimize resistance development.

Mecanismo De Acción

DHQZ 36 ejerce sus efectos inhibiendo el tráfico retrógrado dentro de las células. Causa una reducción significativa en el tamaño de las vacuolas parasitóforas y el número de parásitos por macrófago. El compuesto también revierte la supresión de la liberación de interleucina-6 inducida por la infección por Leishmania. Estas acciones dan como resultado la inhibición efectiva del crecimiento y la infección de los parásitos .

Compuestos Similares:

Retro-2: Un compuesto padre de this compound, conocido por su inhibición del tráfico retrógrado.

This compound.1: Un análogo de this compound con actividad antiparasitaria similar pero ligeramente más potente.

Comparación: this compound y su análogo this compound.1 son más efectivos que Retro-2 en el control de infecciones por Leishmania. Exhiben valores de concentración efectiva más bajos (EC50) y pueden matar parásitos de Leishmania en cultivos axénicos, un atributo deseable para compuestos terapéuticos . Las modificaciones estructurales únicas en this compound y sus análogos mejoran su eficacia y los hacen superiores al compuesto padre Retro-2 .

Comparación Con Compuestos Similares

Retro-2: A parent compound of DHQZ 36, known for its retrograde trafficking inhibition.

This compound.1: An analog of this compound with similar but slightly more potent anti-parasite activity.

Comparison: this compound and its analog this compound.1 are more effective than Retro-2 in controlling Leishmania infections. They exhibit lower effective concentration values (EC50) and can kill Leishmania parasites in axenic cultures, a desirable attribute for therapeutic compounds . The unique structural modifications in this compound and its analogs enhance their efficacy and make them superior to the parent compound Retro-2 .

Actividad Biológica

DHQZ 36 is a synthetic compound that has garnered attention due to its biological activity, particularly as an inhibitor of retrograde trafficking in cells. This compound is structurally related to Retro-2, a known retrograde trafficking inhibitor, and has shown promise in combating infections caused by Leishmania species, particularly Leishmania amazonensis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting Leishmania infections, and potential therapeutic applications.

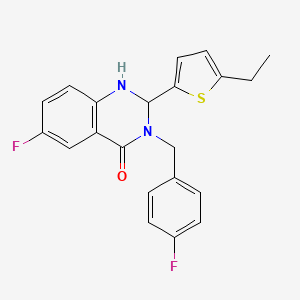

Structural Characteristics

This compound is characterized by a dihydroquinazolin-4-one core structure. Its design was aimed at enhancing the potency of retrograde trafficking inhibition compared to its parent compound, Retro-2. Notably, this compound features specific substituents that contribute to its biological activity:

- Ethyl-thiophene at C2 position

- 4-fluorobenzyl substituent at N3 position

These modifications are critical for its enhanced efficacy against various pathogens and toxins that exploit the retrograde transport pathway within host cells.

The primary mechanism through which this compound exerts its effects is by disrupting the retrograde transport machinery in mammalian cells. This transport pathway is essential for the entry of certain toxins and pathogens into cells. By inhibiting this pathway, this compound prevents:

- The trafficking of Shiga toxin and ricin into the cytosol.

- The infection process of DNA viruses like polyomavirus and papillomavirus.

This disruption leads to a reduction in pathogen viability and alters the dynamics of host-pathogen interactions.

Efficacy Against Leishmania

Recent studies have demonstrated that this compound exhibits significant anti-Leishmania activity. In vitro assays revealed:

- EC50 Value : The effective concentration for 50% inhibition (EC50) against Leishmania amazonensis was found to be 13.63 μM , indicating a potent effect on parasite viability .

- Leishmania-Cidal Activity : Unlike Retro-2, which is static against Leishmania, this compound shows a cidal effect, meaning it actively kills the parasites rather than merely inhibiting their growth .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound in various contexts:

- Inhibition of Leishmania Infection :

- Impact on Cytokine Release :

- Comparative Studies :

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Anti-Leishmania Activity | EC50 = 13.63 μM; cidal effect observed |

| Cytokine Modulation | Reversal of IL-6 suppression |

| Structural Insights | Enhanced potency due to specific substituents |

Propiedades

IUPAC Name |

2-(5-ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2OS/c1-2-16-8-10-19(27-16)20-24-18-9-7-15(23)11-17(18)21(26)25(20)12-13-3-5-14(22)6-4-13/h3-11,20,24H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXVTSKHYHQIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2NC3=C(C=C(C=C3)F)C(=O)N2CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.